molecular formula C11H11ClFNO5S B7595577 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid

3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid

Cat. No. B7595577
M. Wt: 323.73 g/mol
InChI Key: GOMHDSJKOGWCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid, also known as CF3COX, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. CF3COX is a heterocyclic compound that contains an oxolane ring, a sulfonyl group, and a carboxylic acid moiety.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various metabolic pathways. 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been shown to inhibit the activity of enzymes such as aldose reductase, which is involved in the development of diabetic complications, and carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of enzyme activity, and the regulation of acid-base balance in the body. 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid in lab experiments is its ability to selectively inhibit specific enzymes, which can provide insights into the role of these enzymes in various metabolic pathways. However, one limitation of using 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid, including the investigation of its potential therapeutic applications in various diseases, the development of more efficient synthesis methods, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid, which can inform its potential use in clinical settings.
In conclusion, 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid is a chemical compound that has significant potential in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. Its ability to selectively inhibit specific enzymes and modulate metabolic pathways makes it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, potential therapeutic applications, and safety profile.

Synthesis Methods

3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloro-2-fluoroaniline with ethyl 3-bromo-3-oxopropionate followed by the reaction of the resulting intermediate with sodium hydride and sulfonyl chloride. Another method involves the reaction of 4-chloro-2-fluoroaniline with ethyl 3-bromo-3-oxopropionate followed by the reaction of the resulting intermediate with sodium hydride and sulfonyl chloride.

Scientific Research Applications

3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been studied for its ability to modulate the activity of enzymes involved in various metabolic pathways. In pharmaceuticals, 3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

IUPAC Name

3-[(4-chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO5S/c12-7-1-2-9(8(13)5-7)20(17,18)14-11(10(15)16)3-4-19-6-11/h1-2,5,14H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMHDSJKOGWCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid

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